3-Bromo-2-hydroxy-6-picoline
CAS No.: 374633-33-7
Cat. No.: VC1999980
Molecular Formula: C6H6BrNO
Molecular Weight: 188.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374633-33-7 |
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Molecular Formula | C6H6BrNO |
Molecular Weight | 188.02 g/mol |
IUPAC Name | 3-bromo-6-methyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) |
Standard InChI Key | NYYSVYAQWWOZFG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C(=O)N1)Br |
Canonical SMILES | CC1=CC=C(C(=O)N1)Br |
Introduction
Synthesis and Preparation
The synthesis of 3-bromo-2-hydroxy-6-picoline involves a multi-step process optimized for industrial scalability. A patented method (CN115947682A) outlines the following steps :
Reaction Steps
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Bromination of 3-Hydroxy-6-Methylpyridine:
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Reagents: Bromine (Br₂), pyridine tribromide, or 1,3-dibromo-5,5-dimethylhydantoin.
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Conditions: Reaction in pyridine solvent at 10–100°C, yielding 2-bromo-3-hydroxy-6-methylpyridine.
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Yield: Controlled by stoichiometric ratios (1:1–3 of substrate to brominating agent).
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Second Bromination:
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Reagents: Phosphorus oxybromide (POBr₃), phosphorus tribromide (PBr₃), or trimethyl bromosilane (TMSBr).
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Conditions: Solvent (acetonitrile, toluene, or 1,4-dioxane) at 20–150°C, producing 2,3-dibromo-6-methylpyridine.
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Key: Avoids over-bromination by limiting reagent ratios (1:1–8).
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Methoxy Substitution:
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Reagent: Sodium methoxide (NaOMe) in methanol.
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Product: 3-Bromo-2-methoxy-6-methylpyridine.
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Acidic Demethylation:
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Reagent: Concentrated HBr or HCl.
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Final Product: 3-Bromo-2-hydroxy-6-picoline.
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Reagents and Conditions
Step | Reagents/Conditions | Yield/Kinetics |
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1 | Br₂ in pyridine, 10–100°C | ~80% (estimated) |
2 | POBr₃ in acetonitrile, 20–150°C | ~85% (estimated) |
3 | NaOMe in methanol, reflux | ~90% (estimated) |
4 | HBr (aq.), 50–70°C | ~95% (estimated) |
This method ensures high purity (>98%) and scalability for industrial production .
Structural and Electronic Properties
Molecular Geometry
Quantum chemical studies using DFT (B3LYP/6-311G(d,p)) reveal:
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Bond Lengths:
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Bond Angles:
Electronic Properties
Property | Value |
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HOMO (eV) | -0.24189 |
LUMO (eV) | -0.04354 |
Energy Gap (eV) | 5.39512 |
Dipole Moment (Debye) | 1.9384 |
These values indicate moderate electron-deficient character, facilitating nucleophilic substitution reactions .
Physical and Crystallographic Characteristics
Physicochemical Data
Property | Value |
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Molecular Formula | C₆H₆BrNO |
Molecular Weight | 188.02 g/mol |
Boiling Point | 326.8 ± 42.0°C (predicted) |
Density | 1.5296 g/cm³ (estimated) |
Refractive Index | 1.5500 (estimated) |
pKa | 10.63 ± 0.10 (predicted) |
Source: Predicted values from computational models .
Crystal Structure
X-ray diffraction studies show:
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Hydrogen Bonding: O–H⋯N bonds form chains along the a-axis, linked by C–H⋯Br interactions into 2D networks .
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Displacements:
Applications in Research and Industry
Pharmaceutical Intermediates
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SGLT2 Inhibitors: Used in synthesizing antidiabetic agents, as seen in large-scale processes involving bromination and diazotization .
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Anti-inflammatory Agents: Serves as a precursor for pyridine-based NSAIDs through functionalization of the bromine and hydroxyl groups .
Agrochemicals
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Pest Control: Acts as a building block for herbicides and fungicides, leveraging its bromine reactivity for bioactive molecule synthesis .
Material Science
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Polymer Synthesis: The hydroxyl group enables cross-linking reactions, while bromine facilitates radical polymerization .
Analytical Chemistry
Hazard Code | Description |
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H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H318 | Causes serious eye damage |
H332 | Harmful if inhaled |
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